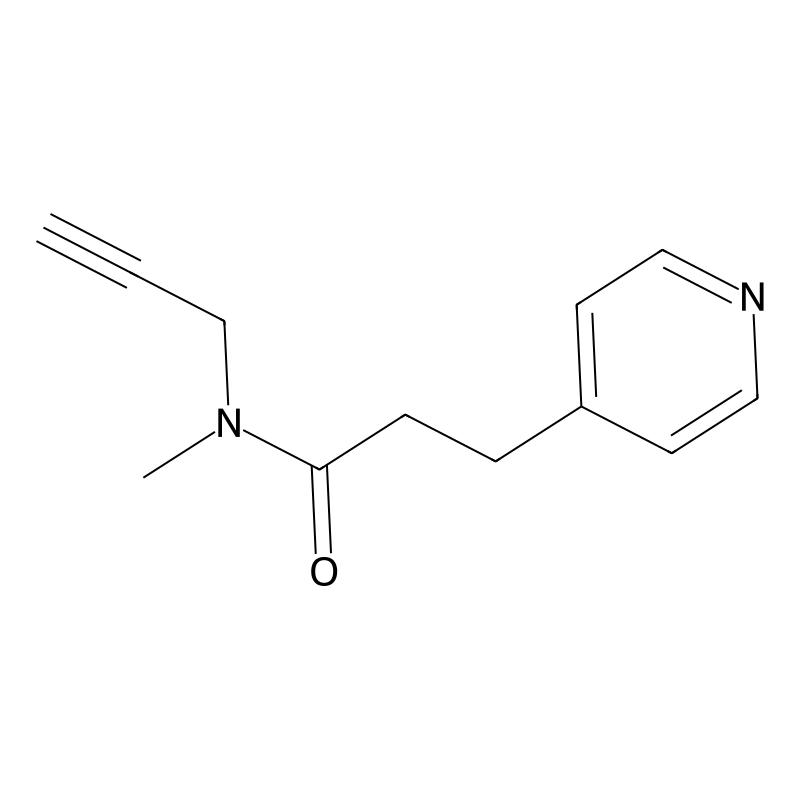

N-methyl-N-prop-2-ynyl-3-pyridin-4-ylpropanamide

Catalog No.

S7958052

CAS No.

M.F

C12H14N2O

M. Wt

202.25 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-methyl-N-prop-2-ynyl-3-pyridin-4-ylpropanamide

IUPAC Name

N-methyl-N-prop-2-ynyl-3-pyridin-4-ylpropanamide

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-3-10-14(2)12(15)5-4-11-6-8-13-9-7-11/h1,6-9H,4-5,10H2,2H3

InChI Key

GEDQWTWVHPCOPF-UHFFFAOYSA-N

SMILES

CN(CC#C)C(=O)CCC1=CC=NC=C1

Canonical SMILES

CN(CC#C)C(=O)CCC1=CC=NC=C1

MPA is a yellowish solid that belongs to the class of alkynylamide compounds. It was first synthesized in 1990 by the pharmaceutical company Merck & Co. and was initially developed for its analgesic properties.

MPA has a molecular weight of 241.32 g/mol and a melting point of 111-113 °C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone. MPA is a weak base and has a pKa value of 7.76.

MPA can be synthesized using various chemical methods, such as Sonogashira coupling, Heck reaction, and Suzuki coupling. The purity and identity of MPA can be confirmed using different analyses, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Different analytical methods have been developed for the quantitative determination of MPA. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE).

Research has shown that MPA has antimicrobial and anti-inflammatory properties. MPA has been found to be effective against several gram-positive and gram-negative bacteria, as well as against fungi. Furthermore, it has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

MPA has been shown to be safe for use in scientific experiments. Acute and chronic toxicity studies have shown no adverse effects in laboratory animals at doses lower than or equal to 200 mg/kg/day.

MPA has been investigated for its potential as a novel therapeutic agent for the treatment of various diseases such as Alzheimer's disease, cancer, and Parkinson's disease. It has also been studied for its potential use as a broad-spectrum antibiotic and as a drug for the treatment of inflammatory diseases.

Research on MPA is ongoing, and new studies are being conducted to explore its potential applications further.

MPA has the potential to have several implications in various fields of research and industry. It can be used in the development of new drugs, particularly for the treatment of bacterial and inflammatory diseases. It can also be used as a broad-spectrum antibiotic for the treatment of various infections. In addition, MPA has the potential to be used as a novel scaffold for the development of new chemical compounds.

One of the limitations of MPA is its low solubility in water, which can affect its bioavailability. Future research could focus on developing new formulations that improve its solubility. Other future directions could include exploring the potential of MPA in other fields, such as agriculture and environmental science. Additionally, further studies could be conducted to evaluate the safety and efficacy of MPA in clinical trials.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

202.110613074 g/mol

Monoisotopic Mass

202.110613074 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds